N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide

Catalog No.
S13894002
CAS No.
M.F
C16H13N3O6
M. Wt
343.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-...

Product Name

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide

IUPAC Name

N-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]-1-benzofuran-2-carboxamide

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

InChI

InChI=1S/C16H13N3O6/c20-15(12-5-6-14(25-12)19(22)23)17-7-8-18-16(21)13-9-10-3-1-2-4-11(10)24-13/h1-6,9H,7-8H2,(H,17,20)(H,18,21)

InChI Key

WTSMRVPEAHZDPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=CC=C(O3)[N+](=O)[O-]

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. The compound is characterized by its unique structure, which includes a benzofuran moiety, a carboxamide group, and a nitro-substituted furoyl group. This combination of functional groups contributes to its potential biological activity and pharmacological applications. The molecular formula of this compound is C14H14N2O4, and it has a molecular weight of 270.27 g/mol.

The chemical reactivity of N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-base reactions: The carboxamide group can act as both a weak acid and base, allowing for proton transfer reactions.
  • Reduction reactions: The nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological activity.

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide has been investigated for various biological activities. Preliminary studies suggest it may exhibit:

  • Antimicrobial properties: The presence of the nitro group is often associated with antimicrobial activity, making this compound a candidate for further exploration in this area.
  • Anticancer potential: Compounds containing benzofuran derivatives have shown promise in cancer research due to their ability to interfere with cellular processes.
  • Anti-inflammatory effects: Some studies indicate that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic applications.

The synthesis of N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide typically involves several steps:

  • Preparation of 5-nitro-2-furoyl chloride: This can be achieved through the nitration of 2-furoic acid followed by conversion to the corresponding acyl chloride.
  • Formation of the amine derivative: The furoyl chloride can react with an appropriate amine to form the furoyl amide.
  • Coupling reaction: The resulting amide can then be coupled with 1-benzofuran-2-carboxylic acid or its derivative under suitable conditions (e.g., using coupling agents like EDC or DCC).
  • Purification: The final product is purified through recrystallization or chromatography.

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide holds potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed as an antimicrobial or anticancer agent.
  • Chemical research: It can serve as a building block in the synthesis of more complex organic molecules.
  • Material science: The compound's unique properties could be explored in developing new materials or coatings.

Interaction studies involving N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Preliminary data suggest that this compound may interact with certain proteins involved in cancer pathways or microbial resistance mechanisms, warranting further investigation through techniques such as:

  • Molecular docking studies
  • In vitro binding assays

Several compounds share structural features with N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide, including:

Compound NameStructureNotable Features
5-NitrobenzofuranC11H8N2O3Contains a nitro group on benzofuran; studied for antibacterial properties.
Benzofuran-3-carboxylic acidC10H8O3Lacks the nitro group; used in organic synthesis and medicinal chemistry.
5-Nitrofuroic acidC5H4N2O4Related to furoyl derivatives; exhibits anti-inflammatory properties.

Uniqueness

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups that enhance its biological activity compared to other benzofuran derivatives. Its dual functionality as both an amine and carboxamide allows for diverse interactions with biological targets, setting it apart from simpler analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

343.08043514 g/mol

Monoisotopic Mass

343.08043514 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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